molecular formula C5H11NO3S B2627223 N-cyclopropyl-2-hydroxyethanesulfonamide CAS No. 1485624-12-1

N-cyclopropyl-2-hydroxyethanesulfonamide

Cat. No. B2627223
CAS RN: 1485624-12-1
M. Wt: 165.21
InChI Key: VODBDOLUFPZTOB-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-hydroxyethanesulfonamide is a chemical compound with the CAS Number: 1485624-12-1 . It has a molecular weight of 165.21 . It is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is N-cyclopropyl-2-hydroxyethanesulfonamide . The InChI code for this compound is 1S/C5H11NO3S/c7-3-4-10(8,9)6-5-1-2-5/h5-7H,1-4H2 .


Physical And Chemical Properties Analysis

N-cyclopropyl-2-hydroxyethanesulfonamide is a powder that is stored at a temperature of 4 degrees Celsius . The molecular weight of the compound is 165.21 .

Scientific Research Applications

Sulfenylation Reactions

N-cyclopropyl-2-hydroxyethanesulfonamide has been employed as a reagent in sulfenylation reactions. In the presence of catalytic amounts of iodine and N-hydroxysuccinimide (NHS), it participates in sulfenylation processes. These reactions lead to the formation of thioethers, which are structurally diverse and can be useful in drug discovery and chemical synthesis .

Asymmetric Photocycloadditions

Researchers have explored the use of N-cyclopropyl-2-hydroxyethanesulfonamide in asymmetric [3 + 2] photocycloadditions. These reactions involve cyclopropylamines and various electron-rich linear terminal olefins. The resulting products include derivatives of both cyclopentane-1,2-diamine and α-amino cyclopentanol. These compounds have potential applications in medicinal chemistry and materials science .

Safety and Hazards

The safety information for N-cyclopropyl-2-hydroxyethanesulfonamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-cyclopropyl-2-hydroxyethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c7-3-4-10(8,9)6-5-1-2-5/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODBDOLUFPZTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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